

Physicochemical Properties of 4-(4-aminophenoxy)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Aminophenoxy)benzoic acid

Cat. No.: B112425

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **4-(4-aminophenoxy)benzoic acid** (CAS No: 1049130-41-7). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also presents data for structurally related compounds, namely 4-aminobenzoic acid and 4-hydroxybenzoic acid, to offer a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside a proposed synthetic workflow for the target compound.

Introduction

4-(4-aminophenoxy)benzoic acid is an organic molecule featuring a benzoic acid moiety linked to an aminophenol group via an ether bond. This unique structure, combining acidic and basic functional groups with an aromatic ether linkage, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for any research and development endeavors. This guide aims to collate the available information and provide standardized methodologies for its experimental characterization.

Physicochemical Data

A comprehensive search of scientific databases and literature has revealed a significant lack of experimentally determined physicochemical data for **4-(4-aminophenoxy)benzoic acid**. To provide a useful reference for researchers, the following tables summarize the available data for the structurally analogous compounds: 4-aminobenzoic acid and 4-hydroxybenzoic acid. It is crucial to note that these values are for comparative purposes only and may not be representative of the properties of **4-(4-aminophenoxy)benzoic acid**.

Table 1: Molecular and Physical Properties

Property	4-(4-aminophenoxy)benzoic acid	4-Aminobenzoic Acid	4-Hydroxybenzoic Acid
CAS Number	1049130-41-7	150-13-0	99-96-7
Molecular Formula	C ₁₃ H ₁₁ NO ₃	C ₇ H ₇ NO ₂	C ₇ H ₆ O ₃
Molecular Weight	229.23 g/mol	137.14 g/mol	138.12 g/mol
Melting Point	Data not available	187-189 °C	214-217 °C
Boiling Point	Data not available	340 °C (decomposes)	336.3 °C at 760 mmHg
Appearance	Data not available	White crystalline powder	White crystalline solid

Table 2: Solubility and Partitioning Properties

Property	4-(4-aminophenoxy)benzoic acid	4-Aminobenzoic Acid	4-Hydroxybenzoic Acid
Water Solubility	Data not available	4.7 g/L at 20 °C	5 g/L at 20 °C
pKa	Data not available	2.50 (amino group), 4.87 (carboxyl group)	4.58
LogP	Data not available	0.83	1.58

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of **4-(4-aminophenoxy)benzoic acid**.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

- **Sample Preparation:** A small quantity of dry, powdered **4-(4-aminophenoxy)benzoic acid** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Procedure:**
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to determine an approximate melting range.
 - The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
 - The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Determination of Aqueous Solubility

Solubility is a crucial parameter influencing the bioavailability and formulation of a compound.

Methodology:

- **Apparatus:** A temperature-controlled shaker bath, analytical balance, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
- **Procedure:**

- An excess amount of **4-(4-aminophenoxy)benzoic acid** is added to a known volume of purified water in a sealed container.
- The suspension is agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The resulting saturated solution is filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a validated analytical method (e.g., by measuring its absorbance at a specific wavelength with a UV-Vis spectrophotometer and comparing it to a standard curve).

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values. **4-(4-aminophenoxy)benzoic acid** has both an acidic (carboxylic acid) and a basic (amino) functional group, and thus will have at least two pKa values.

Methodology: Potentiometric Titration

- Apparatus: A calibrated pH meter with a suitable electrode, a magnetic stirrer, and a burette.
- Procedure:
 - A known concentration of **4-(4-aminophenoxy)benzoic acid** is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).
 - The pH of the solution is recorded after each incremental addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa values are determined from the half-equivalence points on the titration curve.

Determination of LogP

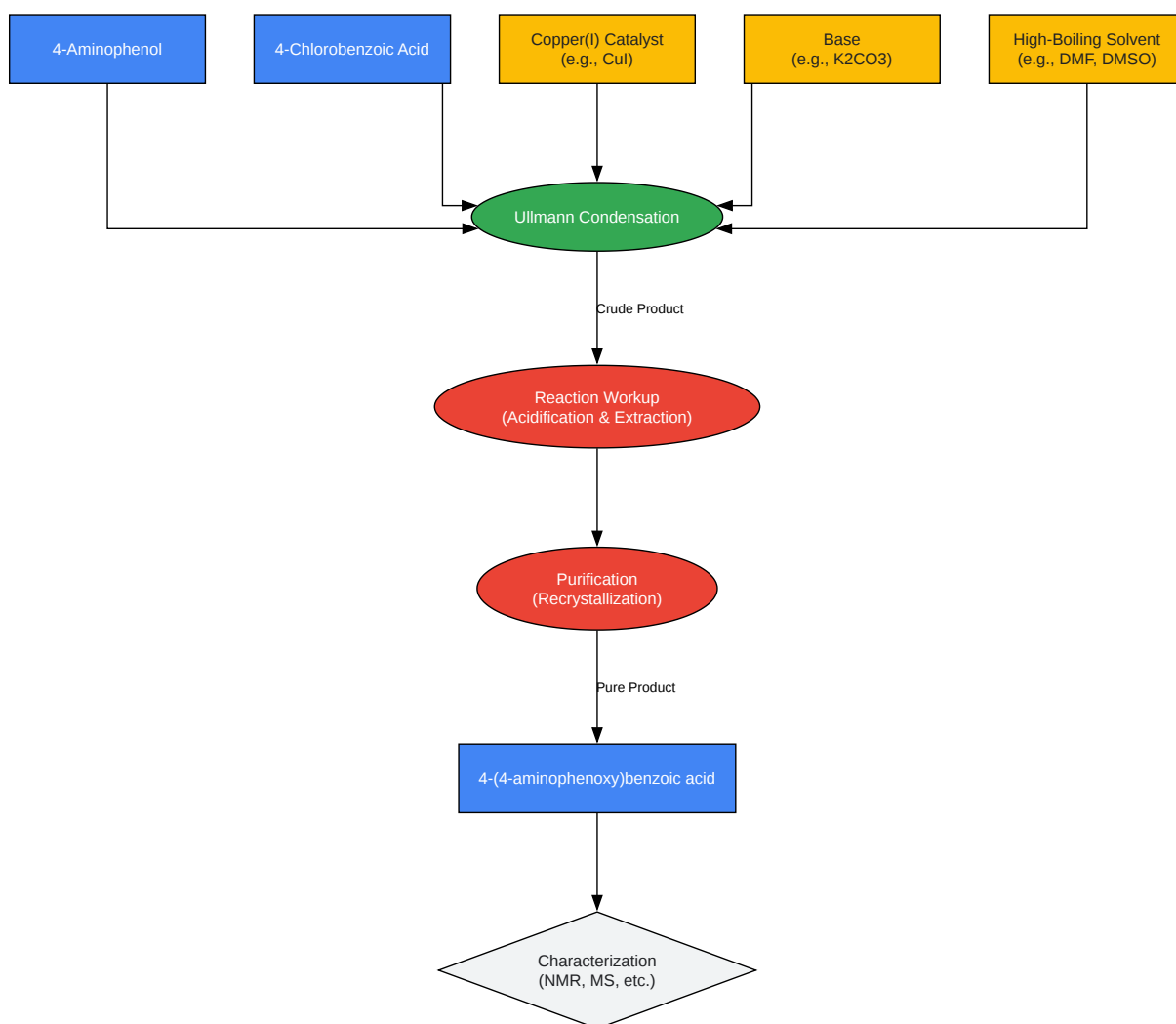
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method

- Apparatus: Separatory funnels, a mechanical shaker, and a suitable analytical instrument (e.g., HPLC).
- Procedure:
 - A known amount of **4-(4-aminophenoxy)benzoic acid** is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
 - The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
 - The mixture is then allowed to stand until the two phases have completely separated.
 - The concentration of the compound in both the n-octanol and the aqueous phase is determined using a validated analytical method.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Proposed Synthetic Workflow

As a specific, detailed synthesis protocol for **4-(4-aminophenoxy)benzoic acid** is not readily available, a plausible synthetic route is proposed based on the Ullmann condensation reaction. This reaction is a well-established method for the formation of diaryl ethers.



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Caption: Proposed synthesis of **4-(4-aminophenoxy)benzoic acid** via Ullmann condensation.

Conclusion

This technical guide has summarized the currently available, though limited, physicochemical information for **4-(4-aminophenoxy)benzoic acid**. The provided data for structurally related compounds offers a preliminary basis for property estimation. The detailed experimental protocols outlined herein provide a standardized framework for the empirical determination of the key physicochemical parameters of this compound. The proposed synthetic workflow offers a viable route for its preparation. It is the hope of the authors that this guide will serve as a valuable resource for researchers and facilitate further investigation into the properties and potential applications of **4-(4-aminophenoxy)benzoic acid**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com